
Nogalamycin
Übersicht
Beschreibung
Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater. It is known for its antitumor properties, although it is highly cardiotoxic. The compound has a unique structure, consisting of a tetracyclic core with attached sugar moieties, including nogalose and nogalamine .
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanisms
Nogalamycin exhibits its biological activity primarily through its interaction with DNA. It binds to DNA through intercalation, which disrupts the normal function of the genetic material. The binding of this compound is characterized by:
- Intercalation : this compound intercalates between base pairs in DNA, leading to structural distortions that can inhibit replication and transcription.
- Topoisomerase Inhibition : It acts as a type II topoisomerase inhibitor, inducing DNA cleavage and preventing the relaxation of supercoiled DNA, which is crucial for DNA replication and repair .
Table 1: Comparison of this compound with Other Anthracyclines
Feature | This compound | Doxorubicin | Daunorubicin |
---|---|---|---|
Source | Streptomyces nogalater | Semi-synthetic | Semi-synthetic |
Structure | Glycosylated | Glycosylated | Glycosylated |
Mechanism of Action | Intercalation, Topoisomerase inhibition | Intercalation, Topoisomerase inhibition | Intercalation, Topoisomerase inhibition |
Clinical Use | Experimental | Approved for multiple cancers | Approved for leukemia |
Toxicity | High | High | Moderate |
Synthesis and Structural Studies
Recent research has focused on the total synthesis of this compound to facilitate structure-activity relationship studies. A modular approach has been proposed that allows for systematic exploration of how variations in the A- and D-ring sugars influence anticancer activity and toxicity .
Case Study: Modular Synthesis Approach
In a study conducted by Dequina et al., a benzyne cycloaddition strategy was employed to synthesize this compound analogs. This approach aims to simplify the synthesis while enhancing the ability to modify key structural components . The study highlights:
- Regioselective Synthesis : Key steps involved regioselective reactions that allow for precise modifications.
- Potential for Novel Derivatives : The ability to create diverse analogs could lead to compounds with improved pharmacological profiles.
Anticancer Potential
This compound has shown promising cytotoxicity against various cancer cell lines in vitro, including L1210 (a murine leukemia cell line) and KB (a human cervical cancer cell line). However, its efficacy against solid tumors in vivo remains limited due to high toxicity levels observed in mammalian models .
Table 2: Cytotoxicity of this compound Against Different Cell Lines
Cell Line | IC50 (µM) |
---|---|
L1210 | 0.5 |
KB | 0.8 |
MCF-7 (breast cancer) | 5.0 |
A549 (lung cancer) | 10.0 |
Biosynthetic Studies
Research into the biosynthetic pathway of this compound has revealed insights into its genetic basis. A comprehensive study identified a cluster of genes responsible for this compound production, which could be utilized for combinatorial biosynthesis to generate novel compounds for drug screening .
Key Findings from Biosynthetic Research
- The entire biosynthetic gene cluster has been characterized, providing a foundation for genetic manipulation.
- Heterologous expression of these genes in other bacterial systems has yielded hybrid compounds with modified structures suitable for further testing.
Wirkmechanismus
Target of Action
Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater . It primarily targets DNA, where it acts as a threading intercalator . This means that it inserts itself between the base pairs in the DNA helix, disrupting the normal functioning of the DNA molecule .
Mode of Action
This compound’s mode of action involves its interaction with DNA. As a threading intercalator, it inserts itself into the DNA helix, causing structural changes that interfere with the normal functioning of the DNA . This interaction disrupts the replication and transcription processes, thereby inhibiting the growth and proliferation of cells .
Biochemical Pathways
The biosynthesis of this compound involves the construction of an aglycone core by a type II polyketide synthase, to which one or more sugar residues are attached . The biosynthetic pathway towards the aglycone core of this compound has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway . The biosynthetic route is similar to that of aklavinone, the aglycone core of most anthracyclines, including doxorubicin .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and proliferation due to its disruption of DNA replication and transcription . It is also highly cardiotoxic .
Biochemische Analyse
Biochemical Properties
The biochemical reactions involving Nogalamycin are complex and involve a variety of enzymes, proteins, and other biomolecules. The biosynthetic pathway towards the aglycone core of this compound has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells. It has been shown to be active against L1210 leukemia in vitro and in vivo . The compound interacts with cellular processes, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interaction with DNA is thought to be a major biochemical lesion, probably mediated through the interaction with DNA .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . High doses of the compound have been found to have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nogalamycin synthesis involves the construction of an aglycone core by a type II polyketide synthase, followed by the attachment of sugar residues. The sugars, nogalose and nogalamine, are synthesized separately and then attached to the aglycone core via glycosyltransferases .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces nogalater. The bacteria are cultured in optimized media to maximize the yield of this compound. Metabolic engineering techniques have been employed to enhance production, including the overexpression of biosynthetic genes .
Analyse Chemischer Reaktionen
Reaktionstypen: Nogalamycin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Glykosylierung. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an komplexen biosynthetischen Wegen teilzunehmen.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene this compound-Derivate mit modifizierten Zuckerresten und veränderten biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Nogalamycin gehört zur Anthracyclin-Familie von Antibiotika, zu der auch andere Verbindungen wie Doxorubicin, Daunorubicin und Epirubicin gehören. Diese Verbindungen teilen eine ähnliche tetracyclische Kernstruktur, unterscheiden sich aber in ihren angehängten Zuckerresten und Seitenketten .
Vergleichshighlights:
This compound vs. Doxorubicin: Beide Verbindungen hemmen die Topoisomerase I, aber this compound hat eine einzigartige Doppelverknüpfung seiner Zuckerreste, die seine DNA-Bindungsaffinität erhöht.
This compound vs. Daunorubicin: Daunorubicin ist weniger kardiotoxisch als this compound, hat aber einen ähnlichen Wirkmechanismus.
This compound vs. Epirubicin: Epirubicin ist ein semisynthetisches Derivat mit reduzierter Kardiotoxizität und wird häufig in klinischen Umgebungen eingesetzt.
Die einzigartige Struktur und die starke biologische Aktivität von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung, trotz seiner Einschränkungen in der klinischen Anwendung aufgrund der Kardiotoxizität.
Biologische Aktivität
Nogalamycin is a naturally occurring anthracycline antibiotic produced by the bacterium Streptomyces nogalater. It has garnered attention for its cytotoxic properties and potential as an anti-cancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and comparative efficacy against other chemotherapeutic agents.
This compound exhibits its biological activity primarily through the inhibition of nucleic acid synthesis. The compound binds to DNA, specifically intercalating between base pairs, which disrupts normal DNA replication and transcription processes.
- DNA Binding : this compound intercalates into DNA by threading between the phosphodiester backbones, which is distinct from classical intercalators like daunomycin that bind differently. This unique interaction leads to significant alterations in DNA structure, impacting cellular processes critical for survival .
- RNA Synthesis Inhibition : Research indicates that this compound inhibits DNA-directed RNA synthesis by binding to adenine or thymine residues in the DNA primer, effectively blocking transcription in both growing cells and spores .
Structural Characteristics
The structure of this compound is notable for its unique glycosylation pattern. It contains a carbohydrate moiety linked through both O-glycosidic and C–C bonds, which is essential for its biological activity .
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Chemical Class | Anthracycline |
Source | Streptomyces nogalater |
Glycosylation | Dual linkage (C–C and O-glycosidic bonds) |
Molecular Formula | C₁₄H₁₉N₃O₇ |
Molecular Weight | 327.31 g/mol |
Comparative Biological Activity
Studies comparing this compound with other anthracyclines have shown varying degrees of cytotoxicity and efficacy against cancer cell lines. Notably, this compound demonstrated superior activity compared to daunomycin in certain assays.
- Cytotoxicity : In vitro studies revealed that this compound's cytotoxic effects are more pronounced in specific cancer cell lines, suggesting a potential therapeutic advantage .
- Case Study : A comparative study involving different anthracycline derivatives indicated that this compound had a distinct biochemical profile and superior cytotoxicity compared to menogaril, another derivative .
Table 2: Comparative Cytotoxicity of Anthracyclines
Compound | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | DNA intercalation and RNA synthesis inhibition |
Daunomycin | 1.0 | Classical intercalation |
Menogaril | 0.8 | Similar to daunomycin with variations |
Research Findings
Recent studies have utilized advanced techniques such as atomic force microscopy (AFM) to visualize the interactions between this compound and DNA at a molecular level. These findings provide insights into how this compound alters DNA structure and function.
- AFM Studies : AFM assessments showed that this compound treatment resulted in greater increases in DNA contour length over time compared to daunomycin, indicating a unique mode of action that could be leveraged in therapeutic applications .
- Enzymatic Studies : Investigations into the biosynthetic pathways of this compound have identified key enzymes involved in its production, enhancing understanding of its pharmacological properties and paving the way for potential synthetic modifications to improve efficacy .
Eigenschaften
IUPAC Name |
methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDRFCXGRULNK-JYOBTZKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930779 | |
Record name | Nogalamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-15-5 | |
Record name | Nogalamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nogalamycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nogalamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nogalamycin from Streptomyces Nogalater | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nogalamycin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]
A: this compound binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, this compound can also inhibit DNA synthesis. [, ]
A: Yes, this compound exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]
A: this compound has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of this compound binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []
ANone: The molecular formula of this compound is C40H49NO16 and its molecular weight is 787.81 g/mol.
A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of this compound-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon this compound binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of this compound to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon this compound binding. [, ]
A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a this compound-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.
A: this compound itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]
A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of this compound-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []
A:
- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []
- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []
- Modifications to the amino sugar: Studies on the biosynthesis of this compound revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []
ANone: This research set does not delve into the specifics of this compound formulation strategies.
ANone: This research set does not address SHE regulations specifically.
A: Several studies have investigated the cytotoxicity of this compound and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []
A: Yes, studies have shown that this compound successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and this compound administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []
A: While some this compound analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to this compound, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.
ANone: This research set does not provide specific information regarding resistance mechanisms to this compound.
A: Although this compound displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []
ANone: This research set does not delve into drug delivery strategies for this compound.
ANone: This research set does not provide information regarding biomarkers for this compound treatment.
ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.
ANone: This research set does not contain information about the environmental impact of this compound.
ANone: This research set does not provide details on the dissolution and solubility properties of this compound.
ANone: This research set focuses on the application of analytical techniques for characterizing this compound and its interactions with DNA, but it doesn't delve into the details of method validation.
ANone: This research set does not cover aspects related to quality control and assurance for this compound.
ANone: This research set does not provide information regarding the immunogenicity of this compound.
ANone: This research set does not discuss any interactions between this compound and drug transporters.
ANone: This research set does not include information on the interaction of this compound with drug-metabolizing enzymes.
ANone: This research set does not provide a comparative analysis of this compound with alternative compounds.
ANone: This research set does not cover the recycling and waste management of this compound.
ANone: This research set does not discuss specific research infrastructure or resources related to this compound.
A: The study of this compound exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.